molecular formula C18H31N5O4 B165936 H-Leu-His-Leu-OH CAS No. 126828-33-9

H-Leu-His-Leu-OH

Cat. No.: B165936
CAS No.: 126828-33-9
M. Wt: 381.5 g/mol
InChI Key: CSFVADKICPDRRF-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Leu-His-Leu-OH is a tripeptide consisting of three amino acids: leucine, histidine, and leucine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-His-Leu-OH can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically follows these steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis . The latter method involves the synthesis of peptides in solution rather than on a solid support. This approach can be more suitable for large-scale production due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

H-Leu-His-Leu-OH can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of oxo-histidine derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the histidine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptide with substituted side chains.

Scientific Research Applications

H-Leu-His-Leu-OH has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzymatic activity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Leu-His-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue can coordinate with metal ions, influencing the peptide’s activity and stability. Additionally, the leucine residues contribute to the peptide’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    H-Leu-His-OH: A dipeptide consisting of leucine and histidine.

    H-Leu-Leu-Leu-OH: A tripeptide consisting of three leucine residues.

    H-His-Leu-OH: A dipeptide consisting of histidine and leucine.

Uniqueness

H-Leu-His-Leu-OH is unique due to the presence of both hydrophobic leucine residues and the polar histidine residue. This combination allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O4/c1-10(2)5-13(19)16(24)22-14(7-12-8-20-9-21-12)17(25)23-15(18(26)27)6-11(3)4/h8-11,13-15H,5-7,19H2,1-4H3,(H,20,21)(H,22,24)(H,23,25)(H,26,27)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFVADKICPDRRF-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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